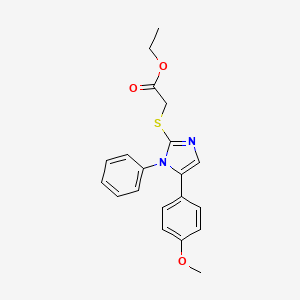

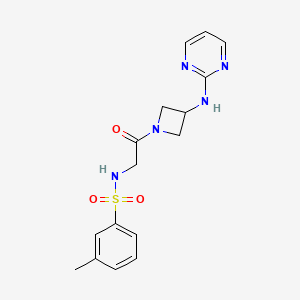

ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

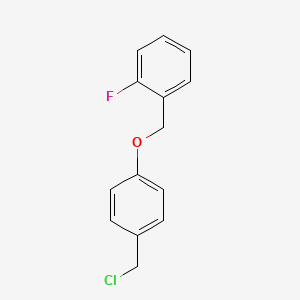

The compound is a derivative of imidazole, which is a type of organic compound containing a five-membered ring made up of two nitrogen atoms and three carbon atoms . It also contains a methoxyphenyl group and a phenyl group attached to the imidazole ring, and an ethyl acetate group attached through a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, phenyl ring, and methoxy group would all contribute to the overall structure .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Thiophene derivatives, including ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate , have garnered interest as potential biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These compounds may serve as lead structures for developing novel drugs.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of thiophene rings enhances the electronic properties of these materials, making them suitable for various applications in optoelectronics .

Corrosion Inhibition

Thiophene derivatives, including ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate , find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them valuable in various industries .

Biological Activity

Thiophene-containing compounds often exhibit interesting biological effects. For instance, suprofen, which features a 2-substituted thiophene framework, serves as a nonsteroidal anti-inflammatory drug. Articaine, another compound with a thiophene ring, acts as a voltage-gated sodium channel blocker and dental anesthetic .

Antifungal and Antibacterial Properties

Researchers have synthesized thiazolyl thiazolidine-2,4-dione derivatives, some of which contain thiophene moieties. These compounds were screened for antibacterial and antifungal activities against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans .

Metal Complexing Agents and Insecticides

Certain thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene, serve as raw materials for the synthesis of anticancer agents and anti-atherosclerotic compounds. Additionally, thiophenes have been explored as metal complexing agents and in the development of insecticides .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-3-25-19(23)14-26-20-21-13-18(15-9-11-17(24-2)12-10-15)22(20)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKMPOZOILOGHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B2370294.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride](/img/structure/B2370303.png)

![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)

![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2370311.png)